REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([NH2:15])[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[CH:5][CH:4]=1.Cl[C:17]1[C:18]2[CH:25]=[CH:24][NH:23][C:19]=2[N:20]=[CH:21][N:22]=1.C(N(CC)CC)C>C(O)CCC>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([NH2:15])[CH2:10][CH2:11][N:12]([C:17]3[C:18]4[CH:25]=[CH:24][NH:23][C:19]=4[N:20]=[CH:21][N:22]=3)[CH2:13][CH2:14]2)=[CH:5][CH:4]=1 |f:0.1|
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Name
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4-(4-chlorophenyl)piperidin-4-yl amine hydrochloride
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Quantity
|
0.03 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)C1(CCNCC1)N
|
Name
|
|
Quantity
|
0.016 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2
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Name
|
|
Quantity
|
0.074 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
Concentration and purification by SCX-2 Isolute column (2 g)
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Type
|
WASH
|
Details
|
eluting with 1M NH3/MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1(CCN(CC1)C=1C2=C(N=CN1)NC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.026 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |